Comparative Structural and Physicochemical Differentiation from Etofenprox (Ethoxy Analog)
The target compound differs from the commercial standard etofenprox (CAS 80844-07-1) by the presence of a sec-butoxy (1-methylpropoxy) substituent in place of the ethoxy group on the 4-position of the phenyl ring . This substitution increases the calculated molecular weight from 376.49 g/mol (etofenprox) to 404.54 g/mol and raises the predicted log P by approximately 1.0–1.5 log units based on additive fragment methods, indicating substantially enhanced lipophilicity [1]. While direct experimental log P or pKa data for the sec-butoxy analog are not available in the peer-reviewed literature, the structural change is expected to reduce aqueous solubility and increase the organic carbon partition coefficient (Koc), altering environmental fate and bioavailability profiles relative to etofenprox [2].
| Evidence Dimension | Molecular weight and predicted log P (lipophilicity) |
|---|---|
| Target Compound Data | MW = 404.54 g/mol; predicted log P increase of ~1.0–1.5 units vs. ethoxy analog (estimated from alkoxy chain extension) |
| Comparator Or Baseline | Etofenprox: MW = 376.49 g/mol; experimental log P ≈ 6.9–7.1 (reported range) |
| Quantified Difference | ΔMW = +28.05 g/mol; Δlog P ≈ +1.0 to +1.5 (estimated) |
| Conditions | Calculated from structural inspection; no experimental log P determination for the sec-butoxy compound is publicly available. |
Why This Matters
Higher lipophilicity may enhance cuticular penetration in target pests but could also elevate bioaccumulation potential, making this analog suitable for applications where increased initial knockdown is prioritized over environmental persistence.
- [1] PubChem. Etofenprox (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/Etofenprox View Source
- [2] Umemoto, M., Asano, T., Nagata, T., & Numata, S. (1985). Process for producing 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ethers. US Patent 4,542,243. View Source
